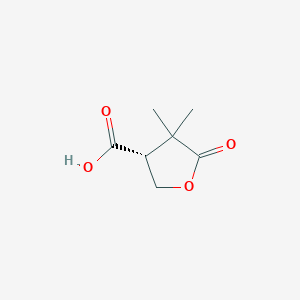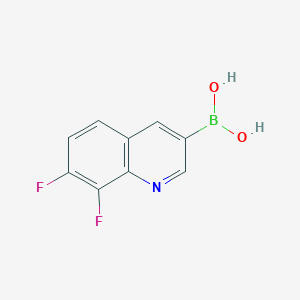
(7,8-Difluoroquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,8-Difluoroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a fluorinated quinoline compound, which is part of a broader class of boronic acids known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .
化学反应分析
Types of Reactions
(7,8-Difluoroquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or boric acids.
Substitution: The fluorine atoms in the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution.
科学研究应用
(7,8-Difluoroquinolin-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (7,8-Difluoroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of organic groups in Suzuki-Miyaura coupling . In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
相似化合物的比较
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluorinated quinoline boronic acid with similar reactivity but different substitution patterns.
(7-Fluoroquinolin-3-yl)boronic acid: Similar structure but with only one fluorine atom.
Uniqueness
(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H6BF2NO2 |
|---|---|
分子量 |
208.96 g/mol |
IUPAC 名称 |
(7,8-difluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H |
InChI 键 |
UVVRLWBOYVLGNB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

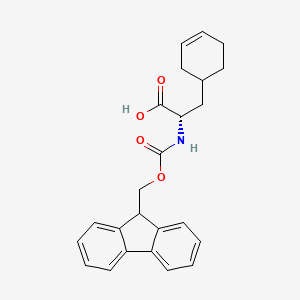
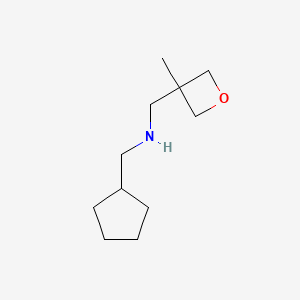

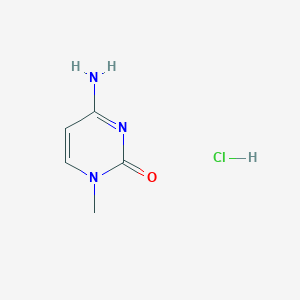
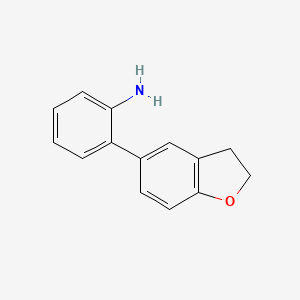


![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
